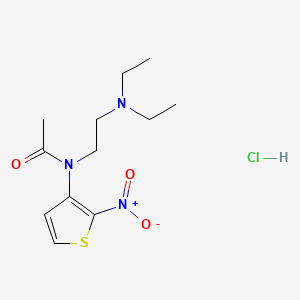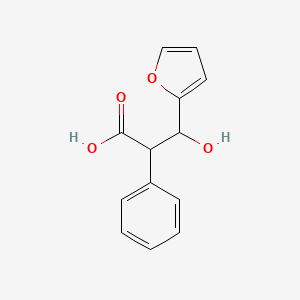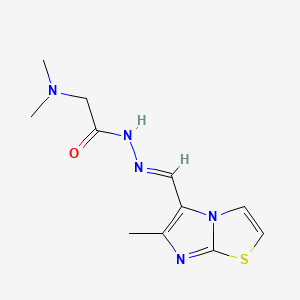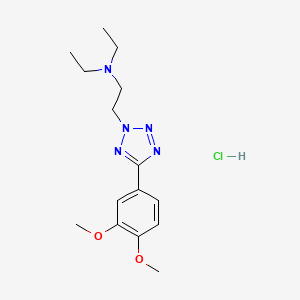
2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrochloride is a chemical compound with the molecular formula C15H23N5O2·HCl and a molecular weight of 341.8364 g/mol . This compound is characterized by the presence of a tetrazole ring, an ethanamine group, and a dimethoxyphenyl group, making it a unique and versatile molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.
Attachment of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is incorporated via a Friedel-Crafts alkylation reaction, where the aromatic ring undergoes electrophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch reactors for the cyclization and substitution reactions.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain a high-purity product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with Cellular Components: Affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-: Similar structure but without the hydrochloride group.
2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrobromide: Similar structure but with a bromide group instead of a chloride group.
Uniqueness
The uniqueness of 2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
158553-49-2 |
|---|---|
Fórmula molecular |
C15H24ClN5O2 |
Peso molecular |
341.83 g/mol |
Nombre IUPAC |
2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C15H23N5O2.ClH/c1-5-19(6-2)9-10-20-17-15(16-18-20)12-7-8-13(21-3)14(11-12)22-4;/h7-8,11H,5-6,9-10H2,1-4H3;1H |
Clave InChI |
QFFLQIRXFHPPFD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1N=C(N=N1)C2=CC(=C(C=C2)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


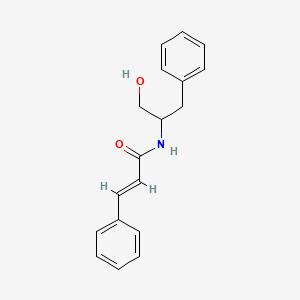


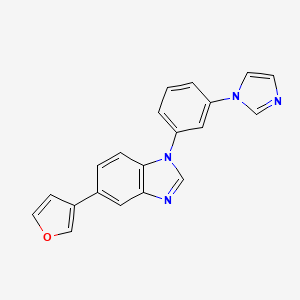
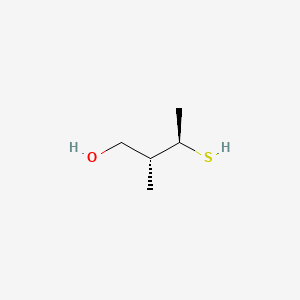
![2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride](/img/structure/B12743110.png)

